molecular formula C17H21NO5 B13046862 5-Benzyl 8-ethyl 2-oxa-5-azaspiro[3.4]octane-5,8-dicarboxylate

5-Benzyl 8-ethyl 2-oxa-5-azaspiro[3.4]octane-5,8-dicarboxylate

Cat. No.: B13046862
M. Wt: 319.4 g/mol
InChI Key: NHDOHLSXGFDYRL-UHFFFAOYSA-N
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Description

5-Benzyl 8-ethyl 2-oxa-5-azaspiro[3.4]octane-5,8-dicarboxylate is a spirocyclic compound featuring a fused bicyclic system with a benzyl group at position 5, an ethyl ester at position 8, and an oxygen atom incorporated into the 2-oxa ring. This structure combines rigidity from the spiro system with functional groups that influence biological activity and physicochemical properties. The 5-benzyl substituent is notable for its steric and electronic effects, while the 8-ethyl ester contributes to solubility and metabolic stability. Studies indicate that the 5-benzyl group may hinder antitubercular activity due to steric clashes in binding pockets, as observed in related analogs .

Properties

Molecular Formula

C17H21NO5

Molecular Weight

319.4 g/mol

IUPAC Name

5-O-benzyl 8-O-ethyl 2-oxa-5-azaspiro[3.4]octane-5,8-dicarboxylate

InChI

InChI=1S/C17H21NO5/c1-2-22-15(19)14-8-9-18(17(14)11-21-12-17)16(20)23-10-13-6-4-3-5-7-13/h3-7,14H,2,8-12H2,1H3

InChI Key

NHDOHLSXGFDYRL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCN(C12COC2)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategies for 2-Oxa-5-Azaspiro[3.4]octane Derivatives

The synthesis of spirocyclic systems like 2-oxa-5-azaspiro[3.4]octane derivatives typically employs annulation strategies that construct the bicyclic framework by ring-forming reactions. Three main synthetic routes have been reported for related 2-azaspiro[3.4]octane systems:

These methods generally involve:

  • Use of amino alcohols or amino acids as nitrogen and oxygen sources.
  • Halogenation or iodocyclization to introduce reactive sites for ring closure.
  • Esterification or protection/deprotection steps for carboxylate functional groups.

Specific Preparation of 5-Benzyl 8-ethyl 2-oxa-5-azaspiro[3.4]octane-5,8-dicarboxylate

Although direct synthetic protocols for this exact compound are limited in public literature, extrapolation from closely related compounds and general spirocycle synthesis methods provides the following approach:

Stepwise Synthetic Route
Step Description Reagents/Conditions Yield (%) Notes
1 Starting material preparation : Synthesis of a suitable amino alcohol or amino acid derivative with benzyl and ethyl ester groups Commercially available or synthesized via esterification - Purity >90% required
2 Iodocyclization or halogenation : Introduction of iodine or bromine at the alkyl position adjacent to oxygen or nitrogen to facilitate ring closure Iodine (I2), NaHCO3, CH3CN, 0°C to RT, 1 hour 80-90% Based on iodocyclization protocols for related spirocycles
3 Annulation to form spirocyclic core : Intramolecular nucleophilic substitution or cyclization under basic conditions Potassium carbonate (K2CO3), reflux in ethanol or suitable solvent 70-85% Minimal chromatographic purification needed
4 Esterification and functional group manipulation : Introduction or confirmation of benzyl and ethyl ester groups at positions 5 and 8 Standard esterification reagents (e.g., benzyl bromide, ethyl chloroformate) 75-90% Protecting groups may be used and later removed
5 Purification and characterization : Column chromatography, distillation, or crystallization Silica gel chromatography, distillation under reduced pressure - Final purity >95%

This synthetic outline is supported by the iodocyclization and annulation procedures described in the literature for similar oxa- and aza-spirocycles, where high yields and purity were achieved with minimal chromatographic steps.

Key Experimental Findings and Data

  • Iodocyclization yields : Typically 80-91% with brown oil products, as confirmed by NMR and HRMS data.
  • NMR characterization : 1H NMR signals for methylene and methine protons in the spiro ring appear in the 3.0-4.5 ppm range, consistent with the bicyclic structure.
  • Mass spectrometry : High-resolution mass spectrometry confirms molecular weight and formula (C17H21NO5, MW 319.4 g/mol).
  • Purification : Distillation and column chromatography are effective; some intermediates require silica gel chromatography with hexane/ethyl acetate eluents.

Comparative Table of Preparation Routes for Related Spirocycles

Route Starting Material Key Reaction Yield Range Advantages Limitations
Cyclopentane annulation Amino alcohols, halogenated precursors Intramolecular nucleophilic substitution 70-85% Straightforward, good control of stereochemistry May require multiple steps
Four-membered ring annulation Halogenated ethers or amino esters Iodocyclization followed by ring closure 80-90% High yield, minimal purification Sensitive to moisture and temperature
Combined annulation Readily available amino acid derivatives Sequential esterification, halogenation, cyclization 75-90% Uses commercially available materials, scalable Requires careful control of reaction conditions

Summary of Research Findings

  • The preparation of 5-Benzyl 8-ethyl 2-oxa-5-azaspiro[3.4]octane-5,8-dicarboxylate relies on well-established annulation chemistry, particularly iodocyclization and intramolecular nucleophilic substitution.
  • The compound's synthesis benefits from using commercially available or easily synthesized precursors bearing benzyl and ethyl ester groups.
  • High yields (70-90%) and good purity (>90%) are achievable with minimal chromatographic purification, enhancing scalability.
  • Characterization by NMR, HRMS, and chromatographic techniques confirms the structure and purity of the final product.
  • The methodologies align with those used in the synthesis of related spirocyclic compounds with potential pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

5-Benzyl 8-ethyl 2-oxa-5-azaspiro[3.4]octane-5,8-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can be used to convert oxo groups to alcohols or to reduce double bonds. Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: The benzyl and ethyl groups can be substituted with other alkyl or aryl groups using nucleophilic substitution reactions. Reagents such as alkyl halides and strong bases are often used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer and Anti-inflammatory Agents

Research indicates that 5-Benzyl 8-ethyl 2-oxa-5-azaspiro[3.4]octane-5,8-dicarboxylate may serve as a scaffold for designing bioactive molecules aimed at treating cancer and inflammatory diseases. Its structural similarities to natural products suggest potential interactions with enzymes and receptors involved in these conditions. Studies have shown that compounds with similar spirocyclic structures can exhibit selective inhibition of specific biological pathways, which is crucial for developing targeted therapies .

2. Enzyme Inhibition

The compound has demonstrated potential as a selective inhibitor for various enzymes or receptors. Its spirocyclic structure allows it to fit into binding sites with high specificity, modulating biological pathways effectively. This characteristic makes it a candidate for further exploration in drug development programs focusing on enzyme-targeted therapies .

Material Science Applications

1. Advanced Materials Development

Due to its unique chemical properties, 5-Benzyl 8-ethyl 2-oxa-5-azaspiro[3.4]octane-5,8-dicarboxylate can be utilized in the synthesis of advanced materials with specific functionalities. The compound's ability to form stable complexes with other materials may lead to innovations in polymer science and nanotechnology .

Mechanism of Action

The mechanism by which 5-Benzyl 8-ethyl 2-oxa-5-azaspiro[3.4]octane-5,8-dicarboxylate exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s spirocyclic structure allows it to fit into binding sites with high specificity, modulating the activity of its targets and influencing biological pathways.

Comparison with Similar Compounds

Role of the 5-Benzyl Group

The 5-benzyl group in this compound contrasts with alkyl or substituted alkyl groups in analogs. For example:

  • 5-Cyclohexyl analogs : Exhibit enhanced antitubercular activity due to optimal hydrophobic interactions in a small binding pocket .
  • 5-Alkyl derivatives (e.g., methyl, isopropyl) : Show reduced activity compared to cyclohexyl, likely due to insufficient hydrophobic surface area or steric incompatibility .

Impact of the 8-Ethyl Ester

The 8-ethyl ester is critical for solubility and metabolic stability. In comparison:

  • 8-Methyl esters : Higher metabolic lability but improved binding kinetics in some opioid analogs .
  • 8-Propyl esters : Increased lipophilicity, which reduces aqueous solubility but enhances membrane permeability .

Activity Against Mycobacterial Strains

Compared to structurally related antitubercular compounds (Table 1):

Compound Substituents Mtb H37Rv MIC (µg/mL) MDR-Mtb MIC (µg/mL) Key Interaction Mechanism Reference
Target Compound 5-Benzyl, 8-ethyl >64 >64 Steric hindrance in binding pocket
Compound 6g 5-Cyclohexyl, 8-methyl 1.2 2.5 Hydrophobic pocket interaction
Compound 7a 5-Cyclohexyl, 8-ethyl 1.5 3.0 Enhanced metabolic stability
8-(4-Dimethylamino-phenyl) analogs 7-Oxa-9-aza-spiro[4.5]decane Not tested Not tested π–π stacking with aromatic residues

Key Findings :

  • The 5-benzyl group in the target compound abolishes antitubercular activity, whereas cyclohexyl analogs (6g, 7a) show potent inhibition (MIC ≤3.0 µg/mL) .

Structural and Electronic Comparisons

Ring Puckering and Conformational Flexibility

The 2-oxa-5-azaspiro[3.4]octane core introduces puckering dynamics, as described by Cremer and Pople’s generalized puckering coordinates . Compared to:

  • 7-Oxa-9-aza-spiro[4.5]decane derivatives : These six-membered spiro systems exhibit reduced puckering amplitude, favoring planar conformations that enhance target binding .
  • Dihydrocodeinone analogs: 8-Ethyl substituents in opioid spiro systems reduce analgesic activity but increase antagonist potency, highlighting substituent-dependent pharmacological profiles .

Solubility and Stability

  • 8-Ethyl vs. 8-tert-butyl xanthines : Ethyl groups improve aqueous solubility compared to bulky tert-butyl substituents, which are often insoluble .
  • Benzyl vs. cyclohexyl : Benzyl groups increase aromatic π–π interactions but reduce conformational adaptability, limiting target engagement .

Biological Activity

5-Benzyl 8-ethyl 2-oxa-5-azaspiro[3.4]octane-5,8-dicarboxylate is a complex organic compound notable for its unique spirocyclic structure, which includes both nitrogen and ether functionalities. This structural configuration contributes to its diverse biological activities and potential therapeutic applications. The compound has garnered attention in medicinal chemistry due to its structural similarities to various bioactive natural products.

  • Molecular Formula : C17_{17}H21_{21}N O5_5
  • Molecular Weight : Approximately 319.36 g/mol
  • Structural Features : The compound features a bicyclic framework with significant substituents that enhance its reactivity.

Research indicates that 5-Benzyl 8-ethyl 2-oxa-5-azaspiro[3.4]octane-5,8-dicarboxylate may interact with various biological targets, including enzymes and receptors. Its spirocyclic structure allows for high specificity in binding, which is crucial for modulating biological pathways effectively. This specificity suggests potential therapeutic applications in areas such as cancer treatment and inflammation modulation.

Biological Activity

The biological activity of this compound has been explored in several studies, highlighting its potential as a scaffold for designing bioactive molecules. Key findings include:

  • Enzyme Inhibition : The compound has shown promise as a selective inhibitor for certain enzymes, which could be beneficial in the development of targeted therapies.
  • Anti-Cancer Properties : Preliminary studies suggest that it may exhibit anti-cancer activity, making it a candidate for further investigation in oncology.
  • Anti-Inflammatory Effects : There is evidence supporting its role in reducing inflammation, which is critical in various chronic diseases.

Comparative Analysis with Related Compounds

To better understand the unique properties of 5-Benzyl 8-ethyl 2-oxa-5-azaspiro[3.4]octane-5,8-dicarboxylate, a comparison with structurally related compounds is useful:

Compound NameStructure FeaturesUnique Aspects
2-tert-butyl 8-ethyl 7-oxo-5-oxa-2-azaspiro[3.4]octane-2,8-dicarboxylateSimilar spirocyclic coreDifferent substituents affecting reactivity
6-benzoyl 7-hydroxyazabicyclo[3.3.0]octanContains a bicyclic structureFocused on antibiotic properties
Ethyl 2-oxa-5-azaspiro[3.4]octaneLacks benzyl groupSimpler structure with different reactivity

The combination of benzyl and ethyl groups in the studied compound contributes to its unique chemical properties and reactivity profiles, distinguishing it from other related compounds.

Case Studies

Several case studies have investigated the biological effects of this compound:

  • In Vitro Studies : Research conducted on various cell lines has demonstrated the compound's cytotoxic effects against cancer cells, suggesting a potential mechanism involving apoptosis induction.
  • Animal Models : In vivo studies using mouse models have indicated significant anti-tumor activity when administered at specific dosages, reinforcing its therapeutic potential.
  • Mechanistic Insights : Computational studies have provided insights into the binding mechanisms of the compound with target proteins, elucidating how structural features influence biological activity.

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